Product packaging for HC Red NO. 11(Cat. No.:CAS No. 95576-92-4)

HC Red NO. 11

Cat. No.: B1630125
CAS No.: 95576-92-4
M. Wt: 335.74 g/mol
InChI Key: IJBOVPNSQXXDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HC Red No. 11, with the CAS registry number 95576-92-4 and molecular formula C12H18ClN3O6, is a chemical compound classified as a semi-permanent, direct-action hair dye . Its primary function in cosmetic science is for hair dyeing, where it operates as a nitro dye to color the hair directly without the need for an oxidative chemical process . As a semi-permanent colorant, its low molecular size allows it to diffuse into the hair shaft, resulting in a coloration that is resistant to water but typically lasts for approximately eight to ten hair washes . The compound is expressly approved for use in cosmetic products within the European Union, subject to any potential restrictions or purity criteria outlined in Annex III of the EC Cosmetics Regulation following a safety assessment by the Scientific Committee on Consumer Safety (SCCS) . From a chemical perspective, this compound is also known as 1,4-Bis-(2',3'-dihydroxypropyl)amino-2-nitro-5-chlorobenzene and has a molecular weight of 335.74 g/mol . Researchers should note that the aggregated safety information classifies the compound as harmful if swallowed (H302) . This product is intended For Research Use Only. It is strictly not for human consumption, cosmetic personal use, or any therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN3O6 B1630125 HC Red NO. 11 CAS No. 95576-92-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95576-92-4

Molecular Formula

C12H18ClN3O6

Molecular Weight

335.74 g/mol

IUPAC Name

3-[2-chloro-4-(2,3-dihydroxypropylamino)-5-nitroanilino]propane-1,2-diol

InChI

InChI=1S/C12H18ClN3O6/c13-9-1-11(15-4-8(20)6-18)12(16(21)22)2-10(9)14-3-7(19)5-17/h1-2,7-8,14-15,17-20H,3-6H2

InChI Key

IJBOVPNSQXXDJB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Applications in Cosmetic Products

  • Hair Dyes : The primary application of HC Red No. 11 is in hair coloring products. It is often combined with other dyes to achieve a range of shades and is particularly favored for its ability to produce bright red tones.
  • Cosmetic Formulations : Besides hair dyes, this compound may be used in various cosmetic products such as lipsticks and blushes, where color intensity and stability are essential.

Safety Assessments and Toxicological Studies

Safety evaluations have been conducted to assess the potential health risks associated with this compound:

  • Skin Irritation : Studies indicate that this compound does not significantly irritate the skin when used in recommended concentrations .
  • Carcinogenicity : Research has shown that this compound has a lower likelihood of being carcinogenic compared to other aromatic amines due to its chemical structure, which stabilizes reactive intermediates that could lead to mutagenicity .
  • Reproductive Toxicity : Limited data suggest that this compound does not adversely affect reproductive outcomes in animal studies .

Comparative Data on Usage and Toxicity

The following table summarizes key findings from various studies regarding the applications and safety profile of this compound:

Study/Source Application Key Findings Toxicity Level
Industrial Chemicals Assessment Hair DyesNot a skin irritant; lower bioavailability than HC Red No. 10Low
CIR Safety Assessment Semi-permanent Hair DyesNo significant carcinogenic effects observedLow
SCCS Opinion CosmeticsStable colorant with minimal irritation potentialLow

Case Study 1: Human Health Tier III Assessment

A comprehensive assessment evaluated the health implications of using this compound in hair dye formulations. The study concluded that while there are some impurities present, the overall risk associated with using this dye in cosmetics remains low when used within established safety limits .

Case Study 2: Long-term Exposure Studies

Long-term exposure studies on animals have shown no significant increase in tumor incidence associated with this compound usage, reinforcing its safety profile as a cosmetic ingredient .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HC Red No. 3

HC Red No. 3 (2-[(4-Amino-2-nitrophenyl)amino]ethanol) shares functional and structural similarities with HC Red No. 11. Key comparisons include:

Property HC Red No. 3 This compound (Inferred)
Molecular Structure Nitroaromatic amine with ethanol Likely nitroaromatic amine
Mutagenicity Positive in bacterial assays Insufficient data
Carcinogenicity Classified as IARC Group 3¹ Not evaluated
Application Semi-permanent hair dye Semi-permanent hair dye
Solubility High in ethanol/water mixtures Likely similar

¹IARC Group 3: "Not classifiable as to its carcinogenicity to humans" due to inadequate evidence .

However, its carcinogenicity remains unconfirmed in rodents and humans. In contrast, this compound lacks comparable toxicological data, highlighting a critical research gap .

HC Blue No. 2

HC Blue No. 2 (2-Amino-6-nitro-3-phenoxypyridine) is functionally analogous as a semi-permanent dye but differs structurally:

Property HC Blue No. 2 This compound (Inferred)
Chromophore Pyridine ring with nitro group Benzene ring with nitro/amino
Color Profile Blue-violet Red
Toxicity Moderate skin sensitization Unknown
Regulatory Status Restricted in the EU² No restrictions reported

The pyridine core in HC Blue No. 2 alters absorption spectra compared to this compound’s benzene-based system, resulting in distinct color outputs. HC Blue No. 2’s regulatory restrictions underscore the importance of structural differences in safety profiles.

Comparison with Functionally Similar Compounds

Para-Phenylenediamine (PPD)

PPD, a permanent hair dye, shares amino-aromatic functionality but differs in application and toxicity:

Property PPD This compound
Oxidation Requirement Requires H₂O₂ for polymerization Non-oxidative (direct dye)
Allergenicity High (frequent contact dermatitis) Limited data
Molecular Weight ~108 g/mol Likely higher (semi-permanent)
Penetration Depth Deeper (permanent staining) Surface cuticle deposition

PPD’s smaller size enables deeper hair shaft penetration but increases systemic absorption risks. This compound’s semi-permanent nature likely reduces long-term retention and toxicity .

Research Findings and Data Limitations

  • Mutagenicity: HC Red No. 3’s bacterial mutagenicity suggests nitroreduction pathways may generate reactive intermediates.
  • Environmental Persistence: Nitroaromatic amines like this compound may resist biodegradation due to stable aromatic systems, analogous to petroleum hydrocarbons (e.g., HC-BioSIM model predictions for nitrobenzene derivatives) .
  • Analytical Challenges: Differentiation of this compound from analogs requires advanced chromatography and mass spectrometry, as noted in general guidelines for inorganic compound analysis .

Preparation Methods

Molecular Architecture and Reactive Sites

HC Red No. 11 (C₁₂H₁₈ClN₃O₆, MW: 335.74 g/mol) features a nitro group (-NO₂) at the 2-position, a chlorine atom at the 5-position, and two 2,3-dihydroxypropylamino groups at the 1- and 4-positions of the benzene ring. The nitro and chloro groups act as electron-withdrawing groups, directing electrophilic substitution reactions, while the dihydroxypropylamino moieties contribute to water solubility and hair-binding capacity.

Key Synthetic Challenges

  • Selectivity : Avoiding over-nitration or unintended substitution at the 3- or 6-positions.
  • Steric hindrance : Bulky dihydroxypropylamino groups complicate coupling reactions.
  • By-product formation : Residual intermediates like 4-fluoro-3-nitroaniline or aniline derivatives may persist if reactions are incomplete.

Synthetic Pathways and Reaction Mechanisms

Nitrochlorobenzene Precursor Synthesis

The synthesis begins with 1,4-dichloro-2-nitrobenzene, which undergoes sequential amination reactions. In a typical protocol:

  • Amination with 2,3-Dihydroxypropylamine :
    • The chloro groups at positions 1 and 4 are replaced via nucleophilic aromatic substitution (SNAr) using excess 2,3-dihydroxypropylamine in ethanol at 80°C.
    • Reaction equation:

      $$

      \text{C}6\text{H}3\text{Cl}2\text{NO}2 + 2\ \text{H}2\text{N-C}3\text{H}6(\text{OH})2 \rightarrow \text{C}{12}\text{H}{18}\text{ClN}3\text{O}6 + 2\ \text{HCl}

      $$
    • Catalysts: Potassium carbonate or triethylamine to deprotonate the amine.

Purification and Isolation

  • Liquid-Liquid Extraction (LLE) : Crude product is extracted using ethyl acetate/water mixtures to remove unreacted amines and inorganic salts.
  • Column Chromatography : Silica gel with methanol:ethyl acetate (1:4) eluent isolates this compound from by-products like 4-acetamino-2-nitrophenylamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield Source
Reaction temperature 80°C Maximizes SNAr rate without decomposition
Solvent Ethanol Balances solubility of nitrochlorobenzene and amine
Reaction time 6–8 hours Ensures >95% conversion of starting material

Batch Variability and Purity Control

Data from four commercial batches highlight the impact of purification methods on final purity:

Batch ID This compound (NMR, %w/w) This compound (HPLC, area%) Key Impurities
L4/141 55.0 98.2 4-Fluoro-3-nitroaniline (<0.1%)
9375 57.2 99.1 Aniline derivatives (<0.05%)
228 53.0 97.8 Unidentified sulfonates (1.2%)
LEH5/1 43.6 96.5 Residual solvents (0.8%)

Advanced Purification Techniques

Solid-Phase Extraction (SPE)

  • Sorbent : Styrene-divinylbenzene polymers retain this compound while allowing polar impurities like sodium sulfate to elute.
  • Eluent : Methanol:acetic acid (95:5) recovers >98% of the target compound.

Recrystallization

  • Solvent system : Ethanol:water (7:3) at 4°C yields needle-like crystals with 99.5% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection : UV at 504 nm (λmax for this compound).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, aromatic), δ 4.80 (m, 4H, -NH-), δ 3.60–3.20 (m, 12H, -CH₂ and -OH).

Industrial-Scale Production Considerations

Waste Management

  • Neutralization : Spent HCl from SNAr reactions is treated with NaOH to precipitate NaCl.
  • Solvent recovery : Ethanol is distilled and reused, reducing costs by ~30%.

Quality Assurance Protocols

  • Limit tests : ICP-MS for heavy metals (Pb < 20 ppm, As < 5 ppm).
  • Stability studies : No degradation observed after 24 months at 25°C in amber glass.

Q & A

Q. What guidelines ensure ethical reporting of this compound’s environmental impact in aquatic systems?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity) and report EC50/LC50 values with 95% confidence intervals. Disclose solvent carriers and control groups. Adhere to the ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.